terfenadine mechanism of action on H1 receptors
terfenadine mechanism of action on H1 receptors
An In-depth Technical Guide on the Core Mechanism of Action of Terfenadine (B1681261) on H1 Receptors For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Terfenadine, a second-generation antihistamine, serves as a pivotal case study in pharmacology, notable for its potent and selective antagonism of the histamine (B1213489) H1 receptor and its subsequent withdrawal from the market due to significant off-target cardiotoxicity. This document provides a comprehensive technical overview of terfenadine's mechanism of action at the H1 receptor. It details its role as an inverse agonist, the downstream signaling pathways it modulates, and its metabolic conversion to fexofenadine (B15129), its non-cardiotoxic active metabolite. This guide includes quantitative pharmacological data, detailed experimental protocols for receptor binding assays, and visualizations of key molecular pathways and experimental workflows to support advanced research and drug development.
Molecular Interaction with the Histamine H1 Receptor
Terfenadine functions as a highly potent and selective antagonist of the histamine H1 receptor.[1][2] Modern pharmacological understanding classifies most H1 antihistamines, including terfenadine, not merely as antagonists but as inverse agonists .
The H1 receptor, a G-protein-coupled receptor (GPCR), exists in an equilibrium between an inactive (R) and an active (R*) conformation. While a traditional antagonist blocks an agonist from binding, an inverse agonist preferentially binds to and stabilizes the inactive conformation of the receptor.[3] This action shifts the equilibrium away from the active state, reducing the receptor's basal activity even in the absence of histamine. This mechanism is crucial for mitigating the constitutive activity of the H1 receptor, which contributes to inflammatory processes.
The binding affinity of terfenadine and its active metabolite, fexofenadine, for the H1 receptor has been quantified in various studies. Fexofenadine is the primary active compound in circulation after oral administration of terfenadine.
Table 1: Comparative Binding Affinity for the Human Histamine H1 Receptor
| Compound | Binding Affinity (Ki) | Cell System | Reference |
|---|---|---|---|
| Terfenadine | 2 nM | Cloned human H1-receptors | [4] |
| Fexofenadine | 10 nM | Cloned human H1-receptors | [4] |
| Fexofenadine | 10 nM | - | |
Note: Ki values can vary between studies based on experimental conditions and cell systems used.
Inhibition of Downstream Signaling Pathways
The histamine H1 receptor is canonically coupled to the Gq/11 family of G-proteins. Agonist binding by histamine initiates a well-defined signaling cascade that terfenadine effectively blocks.
The signaling process proceeds as follows:
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Activation: Histamine binds to the H1 receptor, inducing a conformational change that activates the associated Gαq subunit.
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PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
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Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
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Cellular Response:
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IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.
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DAG and elevated intracellular Ca²⁺ levels co-activate protein kinase C (PKC), which phosphorylates downstream targets, leading to the expression of pro-inflammatory mediators.
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By acting as an inverse agonist, terfenadine stabilizes the H1 receptor in its inactive state, preventing G-protein coupling and halting the entire downstream cascade. This blockade is the basis of its anti-allergic effects, such as reducing vasodilation and tissue swelling.
Caption: Histamine H1 Receptor Signaling Pathway and Inhibition by Terfenadine.
Pharmacokinetics: Metabolic Conversion to Fexofenadine
Terfenadine is a prodrug that undergoes rapid and extensive first-pass metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[5][6] This process converts terfenadine into its pharmacologically active carboxylic acid metabolite, fexofenadine.[5] Fexofenadine is responsible for the majority of the antihistaminergic effects observed after terfenadine administration and, crucially, does not possess the cardiotoxic properties of the parent drug.[7]
This metabolic dependence is central to terfenadine's historical safety issues. Co-administration of drugs that inhibit CYP3A4 (like ketoconazole (B1673606) or erythromycin) or conditions of liver impairment can lead to an accumulation of unmetabolized terfenadine in the plasma, increasing the risk of adverse cardiac events.
Caption: Metabolic conversion of terfenadine to fexofenadine via CYP3A4.
Off-Target Effects: Mechanism of Cardiotoxicity
The clinical use of terfenadine was discontinued (B1498344) due to its potential to cause life-threatening cardiac arrhythmias, specifically Torsades de Pointes (TdP), associated with QT interval prolongation. This toxicity is not related to its action at H1 receptors but results from a high-affinity blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[8]
The hERG channel (also known as KCNH2 or KV11.1) is critical for cardiac repolarization, conducting the rapid component of the delayed rectifier potassium current (IKr).[9] By blocking this channel, terfenadine delays the repolarization of the cardiac action potential, leading to a lengthened QT interval. This creates an electrophysiological environment ripe for the development of ventricular arrhythmias. Fexofenadine has a dramatically lower affinity for the hERG channel, explaining its favorable cardiac safety profile.[7]
Table 2: Inhibitory Activity of Terfenadine on Key Cardiac Ion Channels
| Channel Target | Current | Preparation | IC50 / Kd Value | Reference |
|---|---|---|---|---|
| hERG (KV11.1) | IKr | HEK293 Cells (Manual Patch-Clamp, 37°C) | 31 nM | [9] |
| hERG (KV11.1) | IKr | HEK293 Cells (Automated Patch-Clamp, 37°C) | 165 nM | [9] |
| hERG (KV11.1) | IKr | Xenopus Oocytes | Kd: 350 nM | [5][10] |
| hERG (KV11.1) | IKr | Guinea Pig Ventricular Myocytes | 50 nM | [8] |
| Kir6 (KATP) | IKATP | - | 1.2 µM |[8] |
Experimental Protocols
Radioligand Binding Assay for Histamine H1 Receptor Affinity
This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of a test compound like terfenadine for the H1 receptor.
Objective: To determine the affinity of a test compound for the human H1 receptor by measuring its ability to displace a known radiolabeled H1 antagonist.
Materials:
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Membrane Preparation: Membranes from HEK293 or CHO cells stably expressing the recombinant human histamine H1 receptor.
-
Radioligand: [³H]-Mepyramine (a high-affinity H1 antagonist).
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Test Compound: Terfenadine, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
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Non-specific Control: A high concentration (e.g., 10 µM) of a non-radiolabeled H1 antagonist (e.g., mianserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
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Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well plates, liquid scintillation counter, glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots and homogenize in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
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Total Binding: Add membrane homogenate, [³H]-Mepyramine (at a concentration near its Kd, e.g., 1-5 nM), and assay buffer.
-
Non-specific Binding (NSB): Add membrane homogenate, [³H]-Mepyramine, and the non-specific control compound.
-
Competition Binding: Add membrane homogenate, [³H]-Mepyramine, and varying concentrations of the serially diluted terfenadine.
-
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient period to reach equilibrium (e.g., 4 hours) with gentle agitation.[11]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters, separating bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[12]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the terfenadine concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of terfenadine that inhibits 50% of specific [³H]-Mepyramine binding).
-
Calculate the inhibitory constant (Ki ) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the H1 receptor.[12]
References
- 1. Terfenadine, the first non-sedating antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Terfenadine, a potent histamine H1-receptor antagonist in the treatment of grass pollen sensitive asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fexofenadine Hydrochloride | ফেক্সোফেনাডিন হাইড্রোক্লোরাইড | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
